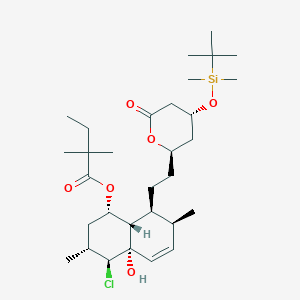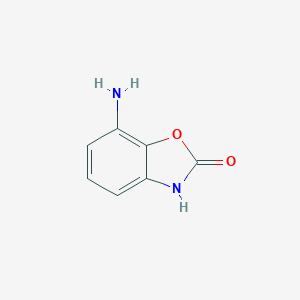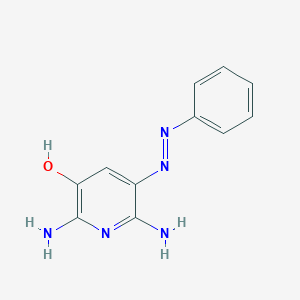
3-Oxo-(-)-lentiginosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Oxo-(-)-lentiginosine is a natural product derived from the plant family Rubiaceae. This compound has been shown to possess a wide range of biological activities, making it a promising candidate for use in scientific research. In
Wissenschaftliche Forschungsanwendungen
3-Oxo-(-)-lentiginosine has been extensively studied for its biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. This compound has also been shown to possess significant antioxidant activity, making it a potential candidate for the treatment of oxidative stress-related diseases. Additionally, 3-Oxo-(-)-lentiginosine has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Wirkmechanismus
The mechanism of action of 3-Oxo-(-)-lentiginosine is not fully understood. However, studies have shown that this compound may act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. 3-Oxo-(-)-lentiginosine has also been shown to induce apoptosis in cancer cells, which may be due to its ability to inhibit the activity of certain proteins involved in cell proliferation.
Biochemische Und Physiologische Effekte
Studies have shown that 3-Oxo-(-)-lentiginosine can modulate the activity of various signaling pathways involved in inflammation, cancer, and oxidative stress. This compound has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, 3-Oxo-(-)-lentiginosine has been shown to induce the expression of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT), which can protect cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-Oxo-(-)-lentiginosine in lab experiments include its broad spectrum of biological activities and its potential use in the treatment of various diseases. However, the limitations of using this compound include its low yield from the natural source and its limited solubility in water, which can make it difficult to use in certain experimental settings.
Zukünftige Richtungen
Future research on 3-Oxo-(-)-lentiginosine should focus on elucidating its mechanism of action and identifying its molecular targets. Additionally, studies should be conducted to determine the optimal dosage and administration route for this compound in the treatment of various diseases. Furthermore, research should be conducted to develop more efficient methods for the synthesis of 3-Oxo-(-)-lentiginosine to make it more readily available for scientific research.
Synthesemethoden
3-Oxo-(-)-lentiginosine can be synthesized from the plant species Psychotria lentiginosa. The plant is first extracted with a suitable solvent, and the crude extract is then subjected to chromatographic purification to isolate the pure compound. The yield of 3-Oxo-(-)-lentiginosine from the plant is low, and therefore, synthetic methods have been developed to produce this compound in larger quantities.
Eigenschaften
IUPAC Name |
(1R,2S,8aR)-1,2-dihydroxy-2,5,6,7,8,8a-hexahydro-1H-indolizin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c10-6-5-3-1-2-4-9(5)8(12)7(6)11/h5-7,10-11H,1-4H2/t5-,6-,7+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKCBJKFYFVBJCS-QYNIQEEDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(C1)C(C(C2=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN2[C@H](C1)[C@H]([C@@H](C2=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60461178 |
Source


|
| Record name | 3-Oxo-(-)-lentiginosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60461178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Oxo-(-)-lentiginosine | |
CAS RN |
160169-49-3 |
Source


|
| Record name | 3-Oxo-(-)-lentiginosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60461178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

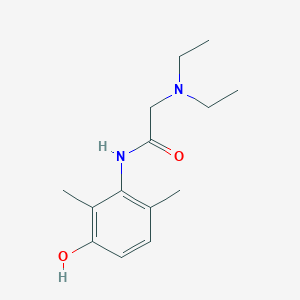
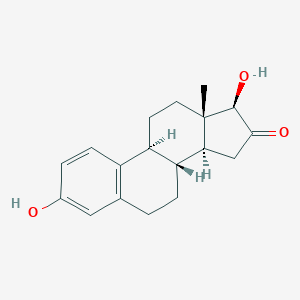
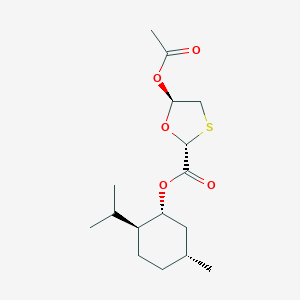
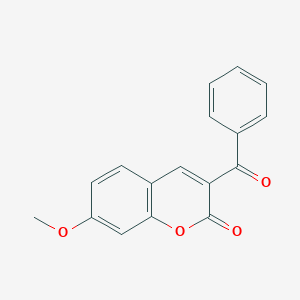
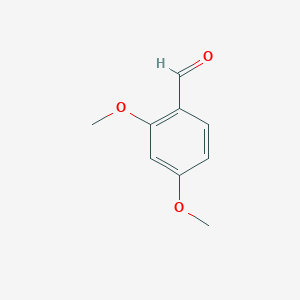
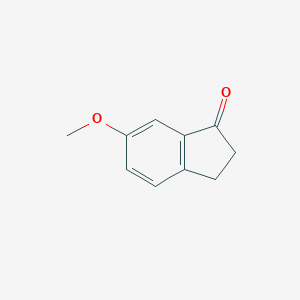
![4-(2-Fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-2(1H)-one](/img/structure/B23927.png)
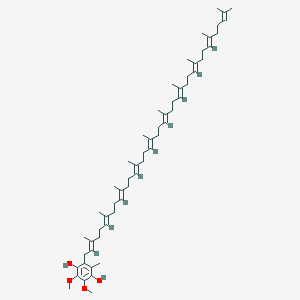
![1,8-Bis(acetyloxy)-3-[(acetyloxy)methyl]-9,10-anthracenedione](/img/structure/B23939.png)

